molecular formula C9H15N3O B572607 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1244803-69-7

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No. B572607
M. Wt: 181.239
InChI Key: VBEBAQBCSWGMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine”, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Antitumor Activity

The design and synthesis of novel 1,2,4-oxadiazole derivatives, which include the chemical structure related to 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, have been explored for their potential antitumor activity. These compounds have shown promise in in vitro anti-cancer assessments, indicating their relevance in medical applications for cancer treatment (Maftei et al., 2016).

Antimicrobial Activity

Studies on various 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. These findings suggest the potential use of these compounds, including structures similar to 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, in developing new antimicrobial agents (Fuloria et al., 2009), (Salimon et al., 2011).

Potential as Drug Candidates

Some 1,3,4-oxadiazole derivatives have shown favorable molecular properties that align with Lipinski’s Rule of Five, indicating their potential as drug candidates. This underscores the significance of compounds like 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine in pharmaceutical research (de Oliveira et al., 2012).

Enzyme Inhibition

Oxadiazole derivatives have been identified as potent inhibitors of enzymes like Acetyl- and Butyrylcholinesterase, suggesting their applicability in treating conditions like dementias and myasthenia gravis. This highlights the potential therapeutic applications of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine in neuroscience and pharmacology (Pflégr et al., 2022).

Apoptosis Induction and Anticancer Properties

Specific 1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells, serving as a basis for developing new anticancer agents. The structural similarities to 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine make it a compound of interest in cancer research (Zhang et al., 2005).

Energetic Materials Research

In the field of energetic materials, the integration of heterocyclic skeletons like 1,2,4-oxadiazole offers innovative approaches for developing high-performance explosives with enhanced safety profiles. This underscores the potential utility of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine in materials science (Yan et al., 2022).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEBAQBCSWGMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.